Cas no 32811-40-8 ((E)-Coniferol)

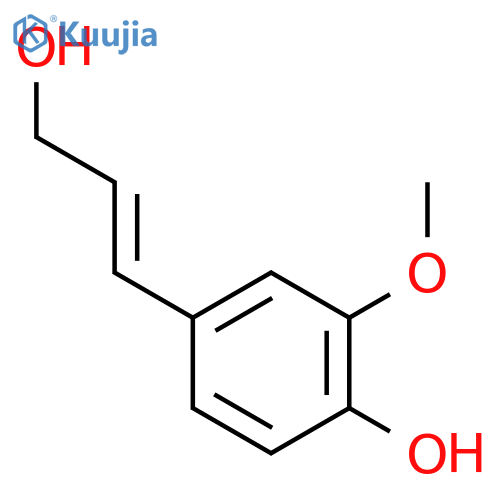

(E)-Coniferol structure

(E)-Coniferol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (E)-

- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenol

- Coniferyl alcohol

- (E)-4-(3-hydroxyprop-1-enyl)-2-methoxyphenol

- 4-[(1E)-3-hydroxy-prop-1-enyl]-2-methoxyphenol

- 4-hydroxy-3-methoxybenzyl alcohol

- Coniferol

- CONIFERYL ALCOHOL(RG)

- Coniferylic alcohol

- G-HYDROXY ISOEUGENOL

- p-Coniferyl alcohol

- trans-3-(4-hydroxy-3-methoxyphenyl)-2-propenol

- trans-coniferyl alcohol

- (E)-Coniferol

- (E)-Coniferyl alcohol

- trans-3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol

- [ "" ]

- Coniferyl?alcohol

- 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol

- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

- 4-Hydroxy-3-methoxycinnamylic alcohol

- DTXSID50186489

- AC-34753

- 4-hydroxy-3-methoxy cinnamyl alcohol

- AI3-36149

- Coniferyl Alcohol1512

- C00590

- Coniferyl Alcohol Phenolic

- 458-35-5

- E-Coniferyl alcohol

- 4e70

- epsilon-coniferyl alcohol

- 3-(4-Hydroxy-3-methoxyphenyl)allyl alcohol

- 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol

- 4-(3-hydroxy-1-propenyl)-2-methoxy-Phenol

- 4-((1E)-3-HYDROXY-1-PROPEN-1-YL)-2-METHOXYPHENOL

- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol

- bmse000602

- 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol

- bmse010285

- Epitope ID:116871

- 4-((1E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenol

- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol

- (E) 3-(4-hydroxy-3-methoxyphenyl)-2-Propen-1-ol

- D93191

- 4-Hydroxy-3-methoxycinnamic alcohol

- EINECS 207-277-9

- 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol

- 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenol

- bmse010248

- SCHEMBL177683

- F8420572-6986-4EF3-917B-3298FD384F2C

- (E)-4-(3 -hydroxyprop-1-enyl)-2-methoxyphenol

- Coniferyl alcohol, 98%

- EN300-1857771

- MFCD00002922

- p-Hydroxy-m-methoxycinnamyl alcohol

- UNII-E7SM92591P

- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl)-

- EN300-6472482

- gamma-Hydroxyisoeugenol

- JMFRWRFFLBVWSI-UHFFFAOYSA-N

- A826901

- CHEBI:17745

- PHENOL, 4-((1E)-3-HYDROXY-1-PROPENYL)-2-METHOXY-

- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

- Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-

- E7SM92591P

- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl), (E)-

- DTXCID7040447

- CONIFERYL-ALCOHOL

- 4-Hydroxy-3-methoxycinnamyl alcohol

- .gamma.-Hydroxyisoeugenol

- CHEMBL501870

- Q418993

- AKOS005258118

- Coniferyl alcohol [MI]

- Coniferyl alcohol, E-

- PS-4366

- DTXSID9060029

- 4-[3-Hydroxy-1-propenyl]-2-methoxyphenol

- 32811-40-8

- 3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol

- CS-0032634

- 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol

- HY-N4283

- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-phenol

- S6429

- trans-coniferol

- 2-PROPEN-1-OL, 3-(4-HYDROXY-3-METHOXYPHENYL)-, (E)-

- NS00031560

- 4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol

- AKOS028108458

- FT-0624038

- Oprea1_201369

- 3-(4-hydroxy-3-methoxyphenyl)-prop-2-enol

- (Z)-Coniferyl Alcohol

- DB-342518

-

- インチ: InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3

- InChIKey: JMFRWRFFLBVWSI-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C=CCO)O

計算された属性

- せいみつぶんしりょう: 180.078644241g/mol

- どういたいしつりょう: 180.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- 色と性状: Oil

(E)-Coniferol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(E)-Coniferol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN97760-20mg |

Coniferyl alcohol |

32811-40-8 | >=98% | 20mg |

$80 | 2023-09-19 | |

| TRC | C684453-10mg |

(E)-Coniferol |

32811-40-8 | 10mg |

$161.00 | 2023-05-18 | ||

| Enamine | EN300-6472482-10.0g |

4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol |

32811-40-8 | 95% | 10.0g |

$3074.0 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879570-25mg |

Coniferyl alcohol |

32811-40-8 | 98% | 25mg |

¥230.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879570-250mg |

Coniferyl alcohol |

32811-40-8 | 98% | 250mg |

¥1,628.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879570-bulk |

Coniferyl alcohol |

32811-40-8 | 98% | bulk |

¥POA | 2022-09-02 | |

| Enamine | EN300-1857771-0.1g |

4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol |

32811-40-8 | 0.1g |

$464.0 | 2023-09-18 | ||

| Enamine | EN300-1857771-0.25g |

4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol |

32811-40-8 | 0.25g |

$485.0 | 2023-09-18 | ||

| TargetMol Chemicals | T4S1906-1 mL * 10 mM (in DMSO) |

Coniferyl alcohol |

32811-40-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| Aaron | AR00CIIQ-25mg |

Coniferyl alcohol |

32811-40-8 | 98% | 25mg |

$39.00 | 2025-02-10 |

(E)-Coniferol 関連文献

-

Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995

-

Awatif Alruwaili,Goran M. M. Rashid,Victoria Sodré,James Mason,Zainab Rehman,Anjali K. Menakath,David Cheung,Steven P. Brown,Timothy D. H. Bugg RSC Chem. Biol. 2023 4 47

-

Jacob K. Kenny,David G. Brandner,Sasha R. Neefe,William E. Michener,Yuriy Román-Leshkov,Gregg T. Beckham,J. Will Medlin React. Chem. Eng. 2022 7 2527

-

Nicola Giummarella,Claudio Gioia,Martin Lawoko Green Chem. 2018 20 2651

-

Lionel Tarrago,Camille Modolo,Mehdi Yemloul,Viviane Robert,Pierre Rousselot-Pailley,Thierry Tron New J. Chem. 2018 42 11770

32811-40-8 ((E)-Coniferol) 関連製品

- 458-35-5(Coniferyl alcohol)

- 40918-90-9((E)-3,4-Dimethoxycinnamyl Alcohol)

- 6379-72-2(1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene)

- 93-16-3(Methyl isoeugenol)

- 97-54-1(Isoeugenol)

- 63644-71-3(Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-)

- 6380-24-1((Z)-Methylisoeugenol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:32811-40-8)Coniferyl alcohol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ